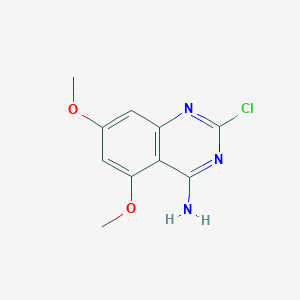

2-Chloro-5,7-dimethoxyquinazolin-4-amine

Description

Evolution and Significance of Quinazoline (B50416) Derivatives as Privileged Structures in Bioactive Compound Discovery

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, represents a cornerstone in the field of medicinal chemistry. cymitquimica.comsigmaaldrich.com Its derivatives have been recognized as "privileged structures," a term denoting molecular frameworks that are capable of binding to multiple, diverse biological targets, thus exhibiting a wide array of pharmacological activities. This versatility has made the quinazoline nucleus a subject of intense and sustained investigation for several decades. google.commdpi.comnih.gov

Historically, the exploration of quinazoline chemistry has led to the discovery of compounds with a vast spectrum of therapeutic applications. These include, but are not limited to, anticancer, anti-inflammatory, antibacterial, antiviral, antihypertensive, and analgesic properties. The significance of this scaffold is underscored by the number of clinically approved drugs that feature a quinazoline core. A prime example is the class of α1-adrenergic receptor antagonists like Prazosin, Doxazosin, and Terazosin, which are used to treat hypertension and benign prostatic hyperplasia. google.comgoogle.com The development of these drugs often utilizes a closely related isomer, 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945), as a key synthetic intermediate. google.com

The anticancer activity of quinazoline derivatives is particularly noteworthy. nih.gov Compounds like Gefitinib (B1684475) and Erlotinib are prominent examples of quinazoline-based tyrosine kinase inhibitors (TKIs) that have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer. The fundamental structure of these drugs allows for strategic modifications, enabling chemists to fine-tune their potency and selectivity against specific biological targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov The ability to readily modify the quinazoline ring at various positions allows for the optimization of structure-activity relationships (SAR), making it a highly attractive scaffold for drug discovery and development programs.

Positioning of 2-Chloro-5,7-dimethoxyquinazolin-4-amine as a Core Building Block and Investigational Scaffold

A thorough review of scientific literature and chemical databases indicates that specific research and application data for This compound is conspicuously limited. In stark contrast, its isomer, 2-Chloro-6,7-dimethoxyquinazolin-4-amine (CAS Number: 23680-84-4), is extensively documented as a crucial building block in organic synthesis and medicinal chemistry. sigmaaldrich.comchemicalbook.comchemicalbook.combldpharm.comsigmaaldrich.com

The 6,7-dimethoxy isomer is a well-established and commercially available intermediate used in the synthesis of numerous pharmaceutical agents, most notably the aforementioned antihypertensive drugs Doxazosin and Terazosin. google.com Its synthetic routes are well-defined, and its utility as a reactive intermediate for creating diverse libraries of bioactive compounds is a recurring theme in the literature. google.commdpi.comresearchgate.netresearchgate.net

For the specifically requested This compound , however, there is a lack of corresponding evidence in the available literature. Searches for its synthesis, use as an investigational scaffold, or its role as a core building block in drug discovery programs did not yield specific results. This suggests that this particular isomer is not a common focus of academic or industrial research, or at least, such research is not widely published.

Current Academic Research Trajectories for this compound and its Analogues

Given the absence of foundational research on This compound , there are no discernible current academic research trajectories for this specific compound or its direct analogues. Scientific investigation is heavily concentrated on other substitution patterns of the quinazoline ring.

Current research on quinazoline derivatives continues to be vibrant and is primarily focused on:

Oncology : Developing novel, potent, and selective kinase inhibitors targeting EGFR, VEGFR, and other key signaling pathways. nih.gov Research is also exploring dual inhibitors and compounds that can overcome drug resistance.

Anti-inflammatory Agents : Synthesizing and evaluating new quinazoline derivatives for their potential to inhibit inflammatory pathways. researchgate.netderpharmachemica.com

Antimicrobial Agents : Investigating quinazolines as potential antibacterial and antifungal compounds to address the growing challenge of antimicrobial resistance.

While these research areas are active for the quinazoline scaffold in general, and for isomers like the 6,7-dimethoxy variant, there is no specific, published research trajectory that can be attributed to the 5,7-dimethoxy isomer requested. Its potential as a bioactive compound remains unexplored within the scope of the available scientific literature.

Structure

3D Structure

Properties

Molecular Formula |

C10H10ClN3O2 |

|---|---|

Molecular Weight |

239.66 g/mol |

IUPAC Name |

2-chloro-5,7-dimethoxyquinazolin-4-amine |

InChI |

InChI=1S/C10H10ClN3O2/c1-15-5-3-6-8(7(4-5)16-2)9(12)14-10(11)13-6/h3-4H,1-2H3,(H2,12,13,14) |

InChI Key |

ONAPCFMERQEUDN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=NC(=N2)Cl)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Chloro 5,7 Dimethoxyquinazolin 4 Amine

Overview of Established Synthetic Routes to 2-Chloro-5,7-dimethoxyquinazolin-4-amine

The synthesis of this compound is a multi-step process that relies on the careful construction of the fused pyrimidine (B1678525) ring onto a benzene (B151609) precursor with the correct methoxy (B1213986) substitution pattern. While numerous synthetic strategies exist for the quinazoline (B50416) framework, the specific 5,7-dimethoxy arrangement necessitates the use of starting materials with a corresponding 1,3,5-substitution pattern, such as derivatives of 3,5-dimethoxyaniline. nih.gov This contrasts with the synthesis of the more common 6,7-dimethoxy isomers, which often begin from 3,4-dimethoxybenzaldehyde (B141060) or o-dimethoxybenzene (veratrole). google.comgoogle.com

The construction of the this compound molecule is typically achieved through a linear sequence of reactions starting from a suitably substituted aniline (B41778). A representative pathway begins with 3,5-dimethoxyaniline, which undergoes a series of transformations to build the quinazoline core, followed by functionalization to yield the target compound.

An analogous, well-documented pathway for the 6,7-dimethoxy isomer starts with 3,4-dimethoxybenzaldehyde, proceeding through nitration, oxidation, reduction, cyclization, chlorination, and amination stages. google.com Another common precursor for the 6,7-isomer is 6,7-dimethoxyquinazolin-2,4-dione, which can be directly converted to a key dichloro intermediate. researchgate.netderpharmachemica.com Adapting these established routes, a plausible synthesis for the 5,7-dimethoxy isomer would involve the initial preparation of a 2-amino-4,6-dimethoxy-substituted benzonitrile (B105546) or benzamide (B126) derivative, which then serves as the direct precursor for the quinazoline ring system.

A general synthetic approach is outlined below:

| Step | Transformation | Typical Starting Material | Key Intermediate |

| 1 | Acylation & Nitration | 3,5-Dimethoxyaniline | 2-Nitro-3,5-dimethoxy-acetanilide |

| 2 | Reduction | 2-Nitro-3,5-dimethoxy-acetanilide | 2-Amino-3,5-dimethoxy-acetanilide |

| 3 | Cyclization | 2-Amino-3,5-dimethoxy-acetanilide | 5,7-Dimethoxyquinazolin-4(3H)-one |

| 4 | Chlorination | 5,7-Dimethoxyquinazolin-4(3H)-one | 2,4-Dichloro-5,7-dimethoxyquinazoline |

| 5 | Amination | 2,4-Dichloro-5,7-dimethoxyquinazoline | This compound |

The synthesis of this compound involves several critical chemical transformations, each contributing to the stepwise assembly of the final molecule.

For syntheses starting from materials like 3,4-dimethoxybenzaldehyde (for the 6,7-isomer), an initial oxidation step converts the aldehyde group into a carboxylic acid. google.com Subsequently, a nitration reaction is employed to introduce a nitro group onto the benzene ring, typically ortho to an amino group or a group that will become the amino group, which is essential for the subsequent cyclization step. google.comgoogle.com For a pathway starting with 3,5-dimethoxyaniline, the amino group would first be protected, often by acylation, followed by regioselective nitration at the ortho position.

Following nitration, the nitro group is reduced to a primary amine. This reduction is commonly achieved using reagents like iron powder in the presence of an acid such as HCl or by catalytic hydrogenation. google.comnih.govorganic-chemistry.org The resulting ortho-amino-substituted intermediate is then ready for cyclization to form the quinazoline ring. Various cyclization strategies have been reported for analogous compounds, including heating the anthranilic acid derivative with formamide (B127407) or using sodium cyanate (B1221674) to form a quinazolin-2,4-dione. google.comnih.gov This dione (B5365651) is a stable and common intermediate in quinazoline synthesis. researchgate.net

The pivotal intermediate, 5,7-dimethoxyquinazoline-2,4-dione (analogous to the 6,7-dione), is converted to 2,4-dichloro-5,7-dimethoxyquinazoline. This chlorination is typically accomplished by heating with phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline or N,N-diethylaniline. researchgate.netnih.gov

The final step is a regioselective nucleophilic aromatic substitution (SNAr) on the 2,4-dichloro intermediate. The chlorine atom at the C4 position of the quinazoline ring is significantly more reactive towards nucleophiles than the chlorine at the C2 position. mdpi.comresearchgate.net This allows for the selective introduction of an amino group at C4 by reacting the dichloro compound with an ammonia (B1221849) source, such as aqueous ammonia, to yield the final product, this compound. google.com

| Reaction Stage | Reagents | Intermediate / Product | Reference |

| Chlorination | POCl₃, N,N-dimethylaniline | 2,4-Dichloro-6,7-dimethoxyquinazoline (B120542) | researchgate.net |

| Amination | 20%-25% Aqueous Ammonia | 2-Chloro-4-amino-6,7-dimethoxyquinazoline | google.com |

Critical Reaction Stages and Intermediates

Regioselective Chemical Modifications and Derivative Synthesis

This compound serves as a valuable intermediate for the synthesis of more complex derivatives, owing to the presence of two key reactive sites: the chloro group at the C2 position and the primary amino group at the C4 position.

The chlorine atom at the C2 position, while less reactive than the C4-chloro in the dichloro precursor, can undergo nucleophilic aromatic substitution. beilstein-journals.orgnih.gov This allows for the introduction of a wide variety of substituents. Achieving regioselective replacement at the C2 position often requires more forcing conditions, such as higher temperatures or longer reaction times, compared to the initial C4 substitution. beilstein-journals.orgnih.gov This stepwise reactivity enables a controlled, sequential functionalization of the quinazoline scaffold. For example, various amines, thiols, or alkoxides can be introduced at the C2 position to generate a library of 2,4-disubstituted 5,7-dimethoxyquinazoline (B13648643) derivatives.

Furthermore, the 4-amino group can be derivatized. It can be acylated, alkylated, or used as a nucleophile in condensation reactions to attach other molecular fragments, as demonstrated in the synthesis of pyrimidodiazepines from a related 2-chloro-4-anilinoquinazoline precursor. nih.gov These modifications allow for the exploration of structure-activity relationships and the development of new compounds with tailored properties.

Nucleophilic Aromatic Substitution (SNAr) at the Quinazoline Nucleus

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for the functionalization of the quinazoline nucleus, particularly when starting from 2,4-dichloro-6,7-dimethoxyquinazoline. researchgate.netderpharmachemica.com This reaction is highly regioselective, with the chlorine atom at the C-4 position being significantly more susceptible to nucleophilic attack than the one at the C-2 position. mdpi.comnih.gov This regioselectivity is a well-documented phenomenon in quinazoline chemistry and is crucial for the controlled synthesis of 2-chloro-4-aminoquinazoline derivatives. mdpi.comresearchgate.net

The increased reactivity at the C-4 position has been explained through theoretical studies, including Density Functional Theory (DFT) calculations. researchgate.net These calculations reveal that the carbon atom at the C-4 position of the 2,4-dichloroquinazoline (B46505) precursor has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more prone to attack by nucleophiles. researchgate.net This electronic preference underpins the regioselective outcome observed experimentally. mdpi.comresearchgate.net The SNAr reaction is versatile, accommodating a wide range of nucleophiles including anilines, benzylamines, and various primary or secondary aliphatic amines, consistently yielding the 4-substituted product. mdpi.comnih.gov

| Nucleophile Category | Reagent Examples | Typical Conditions | Product Type | Reference |

| Aromatic Amines | Aniline derivatives, 4-aminophenol | Reflux in isopropanol, 6h | 2-Chloro-4-(arylamino)-6,7-dimethoxyquinazolines | researchgate.net, mdpi.com, derpharmachemica.com |

| Aliphatic Amines | Pyrrolidine, Piperidine | Room temperature, various solvents | 2-Chloro-4-(alkylamino)-6,7-dimethoxyquinazolines | mdpi.com |

| Benzylamines | Benzylamine | Various solvents and temperatures | 2-Chloro-4-(benzylamino)-6,7-dimethoxyquinazolines | mdpi.com, nih.gov |

Controlled Derivatization at C-2, C-4, C-6, and C-7 Positions

The functionalization of the 2-chloro-6,7-dimethoxyquinazolin-4-amine scaffold can be precisely controlled at its four key positions, enabling the synthesis of diverse derivatives.

C-4 Position: As established, the C-4 position is the primary site for derivatization via SNAr reactions. mdpi.com By reacting 2,4-dichloro-6,7-dimethoxyquinazoline with a wide array of primary and secondary amines, a vast library of N4-substituted derivatives can be generated. researchgate.netnih.gov This step is fundamental in building molecules with varied pharmacological profiles. nih.gov

C-2 Position: While less reactive than the C-4 position, the chlorine atom at the C-2 position can also be substituted by nucleophiles, typically under more forcing conditions. This allows for the synthesis of 2,4-diaminoquinazolines, where both chloro groups are replaced by amino moieties. mdpi.comnih.gov This sequential substitution provides a pathway to symmetrically or asymmetrically substituted quinazolines.

C-6 and C-7 Positions: The methoxy groups at the C-6 and C-7 positions are generally installed early in the synthetic sequence, prior to the formation of the quinazoline ring itself. The synthesis often begins with precursors like 3,4-dimethoxy aniline or 3,4-dimethoxy benzaldehyde, which already contain the desired substitution pattern. google.comgoogle.com The synthesis then proceeds through nitration, reduction, cyclization, and chlorination steps to build the heterocyclic core with the methoxy groups firmly in place. google.com

Process Optimization and Green Chemistry Approaches in Synthesis

Solvent Engineering and Environmental Considerations

A key focus of green synthesis is the reduction or elimination of hazardous organic solvents. nih.gov Traditional syntheses of quinazoline derivatives often employ high-boiling point, toxic solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylaniline. google.com Modern approaches seek to replace these with more benign alternatives. magnusconferences.com Strategies include:

Solvent-Free Reactions: Performing reactions under neat conditions, often with the assistance of microwave irradiation, can completely eliminate the need for a solvent, simplifying workup and reducing waste. nih.gov

Aqueous Media: The use of water as a solvent is highly desirable from an environmental perspective. Recent studies have shown that SNAr reactions can be successfully carried out in aqueous systems, sometimes with the aid of additives like hydroxypropyl methylcellulose (B11928114) (HPMC) to improve substrate solubility. rsc.org

Avoiding Halogenated Solvents: Efforts are made to replace hazardous chlorinated solvents like dichloromethane (B109758) (DCM) with greener alternatives for extraction and purification processes. rsc.org A patented synthesis method emphasizes the avoidance of such solvents in the chlorination and refining steps. google.com

Catalytic Enhancements (e.g., Microwave-Assisted Reactions, Solvent Catalysis Hydrogenation)

Catalytic methods are instrumental in enhancing reaction rates, improving yields, and enabling more sustainable chemical processes.

Microwave-Assisted Reactions: Microwave irradiation has emerged as a powerful tool in organic synthesis, including the preparation of quinazolines. magnusconferences.comnih.gov This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating. nih.govbeilstein-journals.org Microwave-assisted synthesis has been successfully applied to various steps in quinazoline preparation, including cyclization and condensation reactions. nih.govmdpi.com

Solvent Catalysis Hydrogenation: In the synthesis of the quinazoline core, the reduction of a nitro group is a common step. Traditional methods often use iron powder in acidic conditions, which can generate significant waste. google.com A greener alternative is the use of solvent-catalyzed hydrogenation, which provides a cleaner production pathway by avoiding large amounts of metallic waste. google.com

Yield Improvement Strategies and Reaction Efficiency

Maximizing reaction yield and efficiency is crucial for both economic viability and sustainability. Key strategies include:

Optimization of Molar Ratios: Carefully controlling the stoichiometry of reactants is critical for high yields. For instance, in the chlorination step to convert 2,4-dihydroxy-6,7-dimethoxyquinazoline to the dichloro intermediate, optimizing the molar ratio of the substrate to the chlorinating agent (e.g., phosphorus oxychloride) to between 1:3 and 1:10 has been shown to improve process efficiency. google.com Similarly, optimizing reagent ratios in oxidation and amination steps can lead to final product yields as high as 85–92%.

Process Simplification: Reducing the number of synthetic steps is another effective strategy. A three-step process starting from 3,4-dimethoxyaniline (B48930) was developed, cutting production time by 40% compared to a more traditional six-step route.

| Synthetic Step | Reagents/Conditions | Reported Yield | Reference |

| Nitration | Veratrole, Nitric Acid | 95% | google.com |

| Reduction | Raney Nickel, H₂ | 95% | google.com |

| Cyclization/Chlorination | 3,4-dimethoxy-6-cynoaniline-l-yl formamide, POCl₃ | 76% | chemicalbook.com |

| Final Amination (SNAr) | 2,4-dichloro-6,7-dimethoxy quinazoline, Aniline derivatives | 60-88% | derpharmachemica.com |

| Microwave Synthesis | Aldehydes, 2-aminobenzophenones, NH₄OAc | 70-91% | nih.gov |

Analytical Techniques for Structural Elucidation and Reaction Monitoring

A suite of modern analytical techniques is indispensable for confirming the structure of newly synthesized this compound derivatives and for monitoring the progress of the reactions.

Structural Elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful tools for determining the precise structure of organic molecules. derpharmachemica.com For quinazoline derivatives, 2D-NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are particularly valuable for unambiguously confirming the regioselectivity of SNAr reactions, by showing the spatial proximity between protons on the new substituent and protons on the quinazoline core (e.g., the NH proton and the H5 proton). mdpi.comresearchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition, providing crucial evidence for the proposed structure. beilstein-journals.orgchemicalbook.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of key functional groups in the molecule, such as N-H stretches from the amine group, C=N bonds within the quinazoline ring, and C-Cl bonds. researchgate.netderpharmachemica.com

Reaction Monitoring and Purity Assessment:

Chromatography: Thin-Layer Chromatography (TLC) is a quick and simple method used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products. researchgate.net For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice, capable of determining product purity with high accuracy (e.g., >99%). chemicalbook.com Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the detection capabilities of MS and is also widely used to track reaction progress. rsc.org

Structure Activity Relationship Sar Investigations of 2 Chloro 5,7 Dimethoxyquinazolin 4 Amine Derivatives

Conformational and Electronic Influences of Core Substituents

Impact of the 2-Chloro Moiety on Receptor and Enzyme Binding Affinity

The 2-chloro group on the quinazoline (B50416) scaffold acts as a crucial reactive center, primarily serving as a leaving group for nucleophilic substitution. This allows for the synthesis of a wide array of derivatives by introducing different functionalities at this position. In the context of enzyme inhibition, particularly concerning kinases, the 2-position is a key point of interaction.

The chlorine atom is an electron-withdrawing group, which influences the electronic properties of the entire quinazoline ring system. This electronic modulation can affect the binding affinity of the molecule to its target protein. For instance, in the development of irreversible inhibitors, the chloro-quinazoline core can be engineered to react covalently with a cysteine residue in the active site of a kinase, leading to potent and sustained inhibition.

Contribution of 5,7-Dimethoxy Groups to Scaffold Stability and Modulatory Potential

The methoxy (B1213986) groups at positions 5 and 7 of the quinazoline ring play a significant role in orienting the molecule within the binding pocket of a receptor or enzyme. These groups are hydrogen bond acceptors and can form crucial interactions with amino acid residues, thereby anchoring the compound in an optimal conformation for binding.

The 5,7-dimethoxy substitution pattern is a key feature of certain bioactive molecules. For example, in a series of 4-aminoquinazoline derivatives designed as potential antitumor agents, the presence of these methoxy groups was found to be important for their activity. The electronic-donating nature of the methoxy groups increases the electron density of the quinazoline ring, which can enhance interactions with the biological target. Furthermore, these groups can influence the solubility and metabolic stability of the compounds, which are critical pharmacokinetic properties.

SAR at the 4-Amino Position

The 4-amino group is a pivotal point for modification in the development of quinazoline-based inhibitors. The substituent attached to this nitrogen atom can profoundly influence the compound's biological activity, selectivity, and physicochemical properties.

Effects of N-Substitution Patterns on Biological Activity (e.g., Aryl Amino, Alkyl Amino)

The nature of the substituent on the 4-amino group is a major determinant of biological activity. Extensive research has shown that both the size and electronic properties of this substituent are critical.

Aryl Amino Substituents: The introduction of an aryl group at the 4-amino position has been a common strategy in the design of kinase inhibitors. The aryl ring can engage in π-π stacking interactions with aromatic amino acid residues in the active site. The substitution pattern on this aryl ring is also crucial. For instance, small, electron-withdrawing groups on the aryl ring can enhance inhibitory activity.

Alkyl Amino Substituents: While less common than aryl amino groups in kinase inhibitors, alkyl substituents can also modulate activity. The size, shape, and flexibility of the alkyl chain can influence how the molecule fits into the binding pocket.

The table below summarizes the effects of different N-substitutions on the biological activity of 2-chloro-5,7-dimethoxyquinazolin-4-amine derivatives.

| R Group at 4-Amino Position | General Effect on Biological Activity |

| Substituted Phenyl Ring | Often leads to potent kinase inhibition, with the specific substitution pattern fine-tuning the activity and selectivity. |

| Small Alkyl Chains | Can be tolerated, but often results in lower potency compared to aryl substituents. |

| Bulky Alkyl Groups | Generally leads to a decrease in activity due to steric hindrance in the binding pocket. |

Role of Hydrogen Bond Donors and Acceptors in Molecular Recognition

The 4-amino group itself is a hydrogen bond donor. This hydrogen is often involved in a crucial hydrogen bonding interaction with a backbone carbonyl group of an amino acid in the hinge region of a kinase. This interaction is a hallmark of many quinazoline-based kinase inhibitors and is essential for high-affinity binding.

The substituents at the 4-amino position can also introduce additional hydrogen bond donors and acceptors. For example, a hydroxyl or methoxy group on an aryl substituent can form additional hydrogen bonds with the target protein, further enhancing binding affinity. The strategic placement of these functional groups is a key aspect of rational drug design.

SAR at the 2-Position

As mentioned, the 2-chloro group is often utilized as a synthetic handle to introduce a variety of substituents. The replacement of the chlorine atom with different functional groups can have a dramatic impact on the biological activity profile of the resulting compounds.

The nature of the group at the 2-position can influence the molecule's interaction with the solvent-exposed region of the binding site. Introducing polar groups at this position can improve solubility and pharmacokinetic properties. Furthermore, larger substituents at the 2-position can be designed to pick up additional interactions with the protein, potentially leading to increased potency and selectivity.

The table below illustrates how different substituents at the 2-position, replacing the original chloro group, can affect the properties of the 5,7-dimethoxyquinazolin-4-amine (B13667816) scaffold.

| Substituent at 2-Position | Potential Impact |

| Small polar groups (e.g., -OH, -NH2) | May improve solubility and provide additional hydrogen bonding interactions. |

| Small alkyl chains | Can fill small hydrophobic pockets in the binding site. |

| Aryl groups | Can engage in additional π-stacking or hydrophobic interactions. |

Influence of Various Substituents (e.g., Hydrazinyl-Benzylidene, Alkoxy, Methylamino) on Target Selectivity and Potency

The strategic introduction of different functional groups onto the this compound scaffold allows for the fine-tuning of its pharmacological profile. Structure-activity relationship (SAR) studies have explored how various substituents modulate the interaction of these derivatives with their biological targets, thereby affecting their selectivity and potency.

Hydrazinyl-Benzylidene Substituents: The incorporation of a hydrazinyl-benzylidene moiety is a known strategy to enhance the biological activity of heterocyclic compounds. In the context of the broader quinazolinone class, derivatives featuring a hydrazone linkage (-NH-N=CH-) have demonstrated significant antiproliferative effects. nih.gov For instance, studies on benzylidene hydrazine (B178648) benzamide (B126) derivatives have been conducted to develop candidates for lung anticancer agents that can inhibit the growth of human lung cancer cell lines. jppres.comresearchgate.net The potency of these compounds is influenced by the electronic properties of the substituents on the benzylidene ring. Research has shown that electron-withdrawing groups, such as a 4-nitrobenzylidene moiety, can increase cytotoxic activity compared to weaker deactivating groups like 4-chlorobenzylidene. nih.gov This suggests that modifying the electronic nature of the benzylidene portion can directly impact the compound's potency.

Alkoxy Substituents: The two methoxy groups at the 5- and 7-positions are critical features of the parent compound. The influence of alkoxy groups on the quinazoline core is well-documented, often enhancing potency and modulating target selectivity. pnrjournal.com For example, in a related series of 6,7-dimethoxy quinazolines, these groups were found to be important for activity. mdpi.com Further modifications, such as extending the alkoxy chains or introducing bulkier alkoxy groups, can lead to enhanced antiproliferative activities. nih.gov SAR studies on quinoxaline (B1680401) derivatives, which share structural similarities, also revealed that electron-releasing groups like methoxy (-OCH3) are essential for anticancer activity. mdpi.com The position and nature of these alkoxy groups can influence how the molecule fits into the binding pocket of target enzymes, such as receptor tyrosine kinases. nih.gov

Methylamino Substituents: The introduction of amino groups and their alkylated derivatives, such as methylamino, can significantly affect a compound's properties, including its ability to form hydrogen bonds and its solubility. ijprajournal.com The amino group at the C4 position is a key feature for the biological activity of many quinazoline derivatives. nih.gov Replacing the chlorine at the C2 position with a methylamino group or a more complex amine-containing substituent like methyl piperazine (B1678402) can lead to a substantial increase in inhibitory activity against various cancer cell lines. mdpi.com For example, a derivative with a methyl piperazine substituent at the position-7 of the quinazoline ring showed high potency against HT-29 and MCF-7 cell lines. mdpi.com This highlights the importance of the nitrogen-containing substituents in mediating interactions with biological targets.

| Core Structure | Substituent Type | Example Substituent/Derivative | Observed Effect on Potency/Activity | Reference |

|---|---|---|---|---|

| Quinazolinone | Hydrazinyl-Benzylidene | 4-Nitrobenzylidene hydrazone | Increased cytotoxic activity compared to derivatives with weaker electron-withdrawing groups. | nih.gov |

| Quinazoline | Alkoxy | 6,7-Dimorpholinoalkoxy | Potent EGFR inhibition and enhanced antiproliferative activity. | mdpi.com |

| Quinazoline | Methylamino-related | 7-Methyl piperazine | High potency against HT-29 (IC50 = 0.13 µM) and MCF-7 (IC50 = 0.56 µM) cell lines. | mdpi.com |

Comparative SAR Analyses with Related Quinazoline Analogues

To better understand the unique properties of this compound derivatives, it is essential to compare their structure-activity relationships with those of other related quinazoline analogues. Such comparative analyses provide insights into how specific structural modifications across the quinazoline family influence biological outcomes. mdpi.com

Differentiation of Bioactivity Profiles Based on Structural Divergence

The biological activity of quinazoline derivatives can vary dramatically with even minor changes in their substitution pattern. mdpi.com The specific arrangement of substituents on the benzene (B151609) portion of the quinazoline ring is a key determinant of the bioactivity profile.

For instance, the presence and position of halogen atoms can significantly alter a compound's anticancer effects. Studies have indicated that incorporating a halogen, such as bromine, at the 6-position of the quinazoline ring can enhance anticancer activity. nih.gov This contrasts with the 5,7-dimethoxy substitution pattern, where the electron-donating methoxy groups create a different electronic environment on the aromatic ring, which can lead to different target selectivities and potencies. While both halogenated and methoxy-substituted quinazolines are explored for anticancer properties, their mechanisms and optimal target profiles may differ. mdpi.comnih.gov

Furthermore, the nature of the substituent at the 2-position also plays a critical role. Comparing analogues where the 2-chloro group is replaced by other functionalities, such as an aromatic ring or an aryl-vinyl group, reveals different biological activities. These substitutions can affect the molecule's ability to interact with targets like G-quadruplexes, which are involved in telomerase and topoisomerase function. nih.gov The planarity and electronic distribution of the substituent at C2 are crucial for effective stacking interactions with biological macromolecules. nih.gov

| Quinazoline Analogue | Key Structural Feature | Primary Biological Activity Profile | Reference |

|---|---|---|---|

| 6-Bromo-quinazolin-4-one derivative | Halogen (Bromine) at C6 | Enhanced cytotoxic effects, potentially through improved hydrophobic interactions. | nih.gov |

| 6,7-Dimethoxyquinazoline (B1622564) derivative | Electron-donating methoxy groups at C6, C7 | Potent inhibition of receptor tyrosine kinases like EGFR. | mdpi.com |

| 2-Aryl-3H-quinazolin-4-one | Aromatic substituent at C2 | Interaction with G-quadruplexes, affecting telomerase and topoisomerase. | nih.gov |

Rational Design of Quinazoline Hybrid Molecules for Enhanced Efficacy

The insights gained from SAR and comparative analyses have paved the way for the rational design of hybrid molecules. researchgate.net This strategy, often referred to as molecular hybridization, involves covalently linking the quinazoline scaffold to another pharmacologically active moiety to create a single molecule with potentially synergistic or multi-target effects. nih.govmdpi.com The goal is to improve efficacy, overcome drug resistance, or achieve a more desirable therapeutic profile. nih.govnih.gov

One successful approach has been the creation of quinazoline hybrids with other nitrogen-containing heterocycles. For example, quinazoline-triazine hybrids have been designed to combine the known activities of both scaffolds, leading to novel compounds with potential applications in cancer therapy. researchgate.net Similarly, combining the quinazoline core with a pyrazole (B372694) carbamide moiety has led to the development of novel antifungal agents. nih.gov

Another innovative strategy involves designing hybrids that can dually inhibit different biological targets. Researchers have developed quinazoline-1-deoxynojirimycin hybrids that act as dual inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and α-glucosidase. ijprajournal.com This was achieved by linking the quinazoline core, a known EGFR inhibitor, with a deoxynojirimycin fragment, which targets α-glucosidase. Such dual-inhibitor compounds could offer new therapeutic avenues for complex diseases like diabetes and cancer. ijprajournal.com These examples underscore how a rational, structure-based design approach allows for the creation of sophisticated quinazoline derivatives with enhanced and tailored efficacy. nih.gov

| Hybrid Molecule Type | Combined Pharmacophores | Intended Therapeutic Goal | Reference |

|---|---|---|---|

| Quinazoline-Triazine Hybrid | Quinazoline + Triazine | Development of novel anticancer agents by combining two active scaffolds. | researchgate.net |

| Quinazoline-Pyrazole Hybrid | Quinazolinone + Pyrazole Carbamide | Creation of new antifungal agents. | nih.gov |

| Quinazoline-1-deoxynojirimycin Hybrid | Quinazoline + Deoxynojirimycin | Dual inhibition of EGFR and α-glucosidase for potential cancer and diabetes treatment. | ijprajournal.com |

Mechanistic Elucidation of Biological Activities of 2 Chloro 5,7 Dimethoxyquinazolin 4 Amine and Its Analogues

Interactions with Specific Molecular Targets

The therapeutic potential of 2-Chloro-5,7-dimethoxyquinazolin-4-amine analogues stems from their ability to bind with high affinity and specificity to various biological macromolecules, thereby modulating their function. These interactions span different classes of proteins, including G-protein coupled receptors and key enzyme families involved in cellular signaling and epigenetic regulation.

Derivatives of the 2,4-diamino-6,7-dimethoxyquinazoline (B29095) structure have been identified as potent and highly selective antagonists of the α1-adrenoceptor. These compounds exhibit high binding affinity, with dissociation constants (Ki) often in the nanomolar and even picomolar range, and demonstrate a selectivity for α1-adrenoceptors that can be over 10,000-fold higher than for α2-adrenoceptors. wisdomlib.orgmdpi.com

The mechanism of action involves competitive antagonism at the postjunctional α1-adrenoceptors. nih.gov By binding to these receptors, the quinazoline (B50416) derivatives block the vasoconstrictor effects of endogenous catecholamines like norepinephrine. wisdomlib.orgnih.gov This antagonism of α1-mediated signaling pathways leads to smooth muscle relaxation and vasodilation. The high affinity of these compounds is attributed to the protonation of the quinazoline nucleus at physiological pH, which forms a key pharmacophore for α1-adrenoceptor recognition, combined with favorable hydrophobic interactions of substituents. wisdomlib.orgmdpi.com

| Compound | Binding Affinity (Ki) | Functional Antagonism (pA2) | Selectivity (α1 vs α2) | Reference |

|---|---|---|---|---|

| Prazosin (Reference) | 1.9 x 10⁻¹⁰ M | 8.37 | >1,000-fold | wisdomlib.org |

| Dimethoxytriazine derivative (30) | 8 x 10⁻¹¹ M | 8.63 | >10,000-fold | wisdomlib.org |

| 2-[4-(2-furoyl)piperazin-1-yl] derivative (14) | 1.4 x 10⁻¹⁰ M | 9.76 | >10,000-fold | mdpi.com |

Beyond receptor antagonism, analogues of this compound are potent inhibitors of several enzyme families critical to disease progression, particularly in oncology. These include receptor tyrosine kinases and enzymes that modulate the epigenetic landscape.

The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for inhibiting receptor tyrosine kinases. amazonaws.com Novel 2-chloro-4-anilino-quinazoline derivatives have been specifically designed and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). bohrium.comnih.gov This dual inhibition is considered a synergistic approach for cancer therapy, targeting both tumor cell proliferation via EGFR and tumor angiogenesis via VEGFR-2. bohrium.comnih.gov

Furthermore, the quinazoline core is integral to multi-kinase inhibitors that also target Platelet-Derived Growth Factor Receptor-β (PDGFR-β), another key driver of angiogenesis. wisdomlib.orgmdpi.com Certain 4-piperazinylquinazolines and related derivatives show potent inhibitory activity against the PDGFR tyrosine kinase family. nih.govresearchgate.net The inhibition of these three key RTKs—EGFR, VEGFR-2, and PDGFR-β—demonstrates the broad anti-proliferative and anti-angiogenic potential of this compound class.

| Compound Class | Target Kinase | Potency (IC₅₀) | Reference |

|---|---|---|---|

| 2-chloro-4-anilino-quinazoline (8o) | EGFR | ~11-fold more potent than prototype | bohrium.comnih.gov |

| 2-chloro-4-anilino-quinazoline (8o) | VEGFR-2 | ~7-fold more potent than prototype | bohrium.comnih.gov |

| Quinazolinone derivative (37e) | PDGFR-β | 0.03 µM | mdpi.com |

| Quinazolinone derivative (37e) | VEGFR-2 | 6.10 µM | mdpi.com |

| 4-aryloxy-6,7-dimethoxyquinazoline | PDGFR-β | <9 nM | wisdomlib.org |

Enzyme Inhibition Profiles

Receptor Tyrosine Kinase (RTK) Inhibition: EGFR, VEGFR-2, PDGFR-β

Competitive Binding at ATP Catalytic Sites

The primary mechanism by which quinazoline analogues inhibit RTKs is through competitive binding at the adenosine (B11128) triphosphate (ATP) catalytic site within the kinase domain. researchgate.net The 4-anilinoquinazoline structure acts as an "ATP-mimetic," where the quinazoline ring system mimics the adenine (B156593) purine (B94841) ring of ATP, allowing it to anchor within the hydrophobic adenine-binding pocket. mdpi.com Docking studies have confirmed that these inhibitors interact with key amino acid residues in the hinge region of the kinase active site. bohrium.comnih.gov This reversible binding physically obstructs ATP from accessing its binding site, thereby preventing the phosphotransfer reaction required for receptor autophosphorylation and the activation of downstream signaling pathways.

A distinct line of research has identified quinazoline-based compounds as potent and selective inhibitors of histone deacetylases (HDACs), particularly the class IIb enzyme HDAC6 and the class I enzyme HDAC3. A pharmacophore merging strategy has led to the discovery of dual HDAC3/HDAC6 inhibitors derived from a 2-chloro-6,7-dimethoxyquinazolin-4-amine scaffold. These compounds exhibit low nanomolar potency against both HDAC3 and HDAC6, while showing significantly lower activity against other HDAC isoforms like HDAC1 and HDAC2, indicating a unique selectivity profile. The inhibition of HDACs, which play a crucial role in gene expression and protein function through the removal of acetyl groups, is a validated strategy in cancer therapy.

| HDAC Isoform | Inhibitory Potency (IC₅₀) | Reference |

|---|---|---|

| HDAC3 | 34 nM | mdpi.com |

| HDAC6 | Low Nanomolar | mdpi.com |

| HDAC1 | ~1 µM | mdpi.com |

| HDAC2 | ~1 µM | mdpi.com |

Analogues based on the 2,4-diamino-6,7-dimethoxyquinazoline scaffold have been developed as potent inhibitors of histone methyltransferases, specifically G9a (also known as EHMT2) and the highly homologous G9a-like protein (GLP). These enzymes are responsible for mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9), an epigenetic mark associated with gene repression. Structure-activity relationship (SAR) studies of this quinazoline template led to the discovery of compounds with excellent potency and selectivity for G9a/GLP over other methyltransferases. Interestingly, within this series, the 2-chloro analogue was found to have poor potency, highlighting the importance of the 2-amino moiety for effective inhibition of these specific enzymes. By contrast, modifications at the 4-amino and 7-methoxy positions have been successfully exploited to enhance potency and selectivity for GLP over G9a. bohrium.comresearchgate.net

| Compound | Target HMT | Inhibitory Potency (IC₅₀) | Selectivity | Reference |

|---|---|---|---|---|

| Compound 4 (MS0124) | GLP | 13 nM | 34-fold over G9a | bohrium.com |

| Compound 4 (MS0124) | G9a | 440 nM | - | bohrium.com |

| Compound 18 (MS012) | GLP | Not Specified | >140-fold over G9a | bohrium.com |

| 2-chloro analog (2m) | G9a/GLP | Poor Potency | - | researchgate.net |

Tubulin Polymerization Inhibition and Microtubule Dynamics Modulation

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. nih.gov Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a key target for anticancer drugs. nih.gov Several 4-aminoquinazoline derivatives have been identified as potent inhibitors of tubulin polymerization, thereby disrupting microtubule dynamics.

A notable analogue, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, has been identified as an inhibitor of tubulin polymerization. nih.govresearchgate.net This activity is a key mechanism contributing to its potent antiproliferative effects. Further studies on related 4-(N-cycloamino)quinazolines have elucidated that these compounds often target the colchicine (B1669291) binding site on β-tubulin. nih.gov Binding at this site prevents the assembly of tubulin dimers into microtubules, leading to the disruption of the microtubule network. nih.gov For instance, the highly potent compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, an analogue, was found to significantly inhibit tubulin assembly with an IC50 value of 0.77 μM and substantially inhibit colchicine binding by 99% at a 5 μM concentration. nih.gov This disruption of microtubule formation ultimately leads to mitotic arrest, a hallmark of tubulin-targeting agents. epa.gov The modulation of microtubule dynamics by such compounds represents a powerful mechanism for inducing cytotoxicity in rapidly dividing cancer cells. nih.gov

| Compound Name | Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Tubulin Assembly | IC50 | 0.77 µM | nih.gov |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Colchicine Binding | % Inhibition | 99% at 5 µM | nih.gov |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. nih.gov Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of nucleotides and certain amino acids, making DHFR a vital target for antimicrobial and anticancer therapies. nih.govnih.gov The 2,4-diaminoquinazoline scaffold is a well-established pharmacophore for DHFR inhibition. nih.gov

While direct studies on this compound as a DHFR inhibitor are not extensively documented, the broader class of 2,4-diaminoquinazolines has been shown to possess significant DHFR inhibitory activity. nih.gov These compounds act as antifolates, competitively inhibiting the enzyme's function and thereby disrupting the synthesis of DNA precursors, leading to the cessation of cell proliferation. nih.gov Structure-based drug design has led to the discovery of 7-aryl-2,4-diaminoquinazolines with potent sub-100 picomolar inhibitory activity against bacterial DHFR. nih.gov The efficacy of these compounds underscores the potential of the 2,4-diaminoquinazoline core, shared by this compound, to be developed as effective DHFR inhibitors. nih.govnih.gov

Cellular Mechanism of Action Studies

Induction of Programmed Cell Death (Apoptosis) Pathways

Apoptosis is a form of programmed cell death essential for normal tissue homeostasis, and its induction is a primary goal of many cancer therapies. A key mechanism of action for 2-chloro-4-aminoquinazoline analogues is the potent induction of apoptosis. nih.govresearchgate.net For example, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was identified as a highly active inducer of apoptosis through a high-throughput caspase-3 activator assay. nih.gov

Similarly, a detailed study of the closely related compound N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (referred to as DW-8) confirmed its ability to induce apoptosis in colon cancer cells. nih.gov The induction of apoptosis by these compounds is often mediated through the intrinsic, or mitochondrial, pathway. nih.gov Morphological changes characteristic of apoptosis, such as cell shrinkage, nuclear condensation, and fragmentation, are observed in cells treated with these quinazoline derivatives. nih.gov

Activation of Initiator and Executioner Caspases

The apoptotic process is executed by a family of proteases known as caspases. nih.gov These are synthesized as inactive zymogens and are activated in a cascade following a pro-apoptotic stimulus. nih.gov Quinazoline analogues have been shown to effectively trigger this cascade. The intrinsic pathway of apoptosis typically involves the activation of an initiator caspase, such as caspase-9, which then activates executioner caspases, including caspase-3 and caspase-7. nih.gov

Treatment of colon cancer cells with the 6,7-dimethoxyquinazoline (B1622564) analogue DW-8 led to the activation of caspase-9, as well as caspases-3 and 7. nih.gov The activation of executioner caspases is a critical step, as they are responsible for cleaving numerous cellular substrates, leading to the characteristic biochemical and morphological hallmarks of apoptosis, including DNA fragmentation. nih.gov The compound 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was shown to have an EC50 for caspase activation of just 2 nM in T47D cells, highlighting the potent pro-apoptotic activity of this class of molecules. nih.govresearchgate.net

| Compound Name | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | T47D | EC50 (Caspase Activation) | 2 nM | nih.govresearchgate.net |

Mitochondrial Pathway Engagement and Reactive Oxygen Species (ROS) Generation

The intrinsic pathway of apoptosis is centered on the mitochondria. nih.gov Pro-apoptotic signals lead to mitochondrial outer membrane permeabilization, facilitating the release of proteins like cytochrome c into the cytoplasm. nih.gov This process is regulated by the Bcl-2 family of proteins. nih.gov Studies on the 6,7-dimethoxyquinazoline analogue DW-8 demonstrated its engagement with this pathway, showing a decrease in the anti-apoptotic protein Bcl-2 and an increase in the release of cytochrome c. nih.gov

A significant aspect of mitochondrial involvement is the generation of Reactive Oxygen Species (ROS). nih.govnih.gov ROS are chemically reactive molecules containing oxygen that can act as signaling molecules to promote apoptosis. nih.govmdpi.com Treatment of SW620 colon cancer cells with DW-8 resulted in a significant increase in intracellular ROS levels. nih.gov This elevation in ROS is believed to contribute to the apoptotic process, potentially by facilitating the release of cytochrome c from the mitochondria. nih.gov

Cell Cycle Perturbation and Arrest Mechanisms

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. nih.gov Consequently, inducing cell cycle arrest is a common mechanism for anticancer agents. researchgate.netnih.gov Analogues of this compound have been shown to perturb cell cycle progression, causing cells to arrest at specific phases.

For example, 4-(N-cycloamino)quinazoline derivatives that act as tubulin polymerization inhibitors cause cells to arrest in the G2/M phase of the cell cycle. nih.gov This is consistent with their mechanism of disrupting the mitotic spindle, which prevents cells from completing mitosis. Similarly, the 6,7-dimethoxyquinazoline analogue DW-8 also induced cell cycle arrest in the G2 phase in SW620 cells. nih.gov This arrest prevents the cell from entering mitosis, ultimately contributing to the compound's antiproliferative effects and often preceding the induction of apoptosis. epa.gov

Gene Expression and Protein Modulation Associated with Activity

Comprehensive searches of scientific literature and research databases did not yield specific studies detailing the direct effects of this compound on gene expression or protein modulation. While the broader class of quinazoline derivatives has been investigated for various biological activities, often involving the modulation of specific proteins like kinases, research focusing solely on the gene and protein level impact of this compound is not publicly available at this time.

Therefore, no detailed research findings or data tables on the modulation of specific genes or proteins by this particular compound can be provided. Further research is required to elucidate the mechanistic details of its biological activities at the molecular level.

Preclinical Pharmacological Investigations of 2 Chloro 5,7 Dimethoxyquinazolin 4 Amine Derivatives

In vitro Biological Activity Assessments

In vitro studies are fundamental in early-stage drug discovery, providing insights into the biological activity of novel compounds at a cellular level. Derivatives of 2-Chloro-5,7-dimethoxyquinazolin-4-amine have been synthesized and evaluated for several key pharmacological activities.

The potential of quinazoline (B50416) derivatives as anticancer agents is a significant area of research. hilarispublisher.com Studies have shown that modifications to the this compound core can lead to compounds with potent antiproliferative effects against a variety of human cancer cell lines.

To assess the antiproliferative activity of these derivatives, researchers commonly employ cell viability assays. These assays measure the number of viable cells after treatment with the test compounds. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay and the Sulforhodamine B (SRB) assay are two of the most widely used methods. nih.govnih.gov

The MTT assay is a colorimetric assay that measures the metabolic activity of cells. taylorandfrancis.com Viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. nih.govtaylorandfrancis.com

The Sulforhodamine B (SRB) assay is another colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells. nih.gov The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number. nih.govresearchgate.net These assays are crucial for determining the cytotoxic or cytostatic effects of the compounds on cancer cells. mdpi.com

From the data generated by cell viability assays, the growth inhibitory concentration (GI50 or IC50) is determined. This value represents the concentration of a compound required to inhibit cell growth by 50%. hilarispublisher.com A lower GI50/IC50 value indicates greater potency of the compound.

Several studies have reported the GI50 values for various derivatives of 2-chloro-4-anilinoquinazoline against a panel of human cancer cell lines. For instance, a novel series of pyrimidodiazepines based on a 2-chloro-4-anilinoquinazoline structure was evaluated by the U.S. National Cancer Institute (NCI) against 60 different human tumor cell lines. nih.govrsc.org

One particular quinazoline-chalcone derivative, 14g , demonstrated significant antiproliferative activity with GI50 values ranging from 0.622 to 1.81 μM across several cancer cell lines, including K-562 (leukemia), RPMI-8226 (leukemia), HCT-116 (colon cancer), LOX IMVI (melanoma), and MCF-7 (breast cancer). nih.govrsc.org Another derivative, 16c , showed cytotoxic activity that was 10-fold higher than the standard anticancer drug doxorubicin (B1662922) against ten different cancer cell lines. nih.gov

In another study, 2-amino-4-anilinoquinazoline derivatives were synthesized and evaluated for their antiproliferative activity. hilarispublisher.com Compound 2 , a halogenated derivative, inhibited the growth of PC-3, HT29, and MCF-7 cancer cells with IC50 values of 6.6, 6.7, and 4.9 µM, respectively. hilarispublisher.com

Table 1: Antiproliferative Activity (GI50/IC50 in µM) of Selected this compound Derivatives

The emergence of drug-resistant pathogenic microorganisms necessitates the development of new antimicrobial agents. Quinazoline derivatives have been investigated for their potential to inhibit the growth of various bacteria and fungi.

Studies on novel 6,7-dimethoxyquinazoline (B1622564) derivatives have included screening for antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli and Klebsiella, and the fungal species Candida albicans. researchgate.net The results from these screenings help to identify compounds with potential for development into new antibiotics or antifungal agents. researchgate.net For instance, certain quinoline-based hybrids have shown notable antifungal activity against Cryptococcus neoformans and some antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis. nih.gov

Inflammation is a key factor in many chronic diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest. The anti-inflammatory potential of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives has been evaluated using the in vitro protein denaturation method. derpharmachemica.comresearchgate.net

Protein denaturation is a well-documented cause of inflammation. nih.gov The ability of a compound to prevent protein (albumin) denaturation can be correlated with its anti-inflammatory activity. nih.govnih.gov In one study, a series of four new 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives were synthesized and assessed for their anti-inflammatory potential, using diclofenac (B195802) sodium as a reference drug. derpharmachemica.comresearchgate.net The results indicated that many of the synthesized compounds exhibited good anti-inflammatory activity. derpharmachemica.com Compound 4 from this series was identified as the most active, with an IC50 value of 1.772 µg/ml, suggesting that bulky substituents on the phenyl ring may contribute significantly to the anti-inflammatory effect. derpharmachemica.com

Table 2: In vitro Anti-inflammatory Activity of a 2-Chloro-4-(aryl amino)-6,7-dimethoxy quinazoline Derivative

Protozoan parasites like Leishmania and Plasmodium are responsible for significant global morbidity and mortality. The development of new antiprotozoal drugs is a critical public health priority.

Antileishmanial Activity: Derivatives of 2-aminoquinazolines have been evaluated for their activity against Leishmania mexicana. nih.gov Some 2,4-diaminoquinazoline analogs have shown remarkable activity against Leishmania major in in vitro models. nih.gov In one study, certain 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives demonstrated a potential leishmanicidal effect against L. mexicana promastigotes, with IC50 values below 10 µM. mdpi.com These compounds were found to induce the collapse of the parasite's mitochondrial membrane potential. mdpi.com

Antimalarial Activity: The 4-aminoquinoline (B48711) scaffold is a well-known pharmacophore in antimalarial drugs, with chloroquine (B1663885) being a prominent example. nih.govnih.gov However, the spread of chloroquine-resistant strains of Plasmodium falciparum has driven the search for new active compounds. nih.gov Derivatives of 2-anilino 4-amino substituted quinazolines have been optimized into potent antimalarial agents. acs.org These compounds have shown activity against multidrug-resistant strains of P. falciparum and are effective against the ring phase of the parasite's asexual stage. acs.org Some 7-chloro-3-[4-(2-methoxyphenyl)-piperazin-1-yl]-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives have also been identified as a novel antimalarial lead. ird.fr

Compound Index

Enzymatic and Biochemical Assays for Target Validation

Derivatives of the 2-chloro-quinazolin-4-amine scaffold have been evaluated against a diverse array of enzymatic and biochemical targets to validate their mechanisms of action. These assays are crucial for identifying the molecular pathways through which these compounds exert their therapeutic effects. Research has demonstrated that modifications to the core structure can significantly alter target specificity and potency, leading to the identification of inhibitors for various protein classes, including kinases, metabolic enzymes, and transport proteins.

One area of focus has been on protein kinases, which are critical regulators of cellular signaling. Certain 2-chloro-4-anilinoquinazoline derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Another quinazoline-based compound, AZD0530, was developed as a potent and highly selective dual-specific inhibitor of c-Src and Abl kinases. aacrjournals.org

Beyond kinases, other enzymatic targets have been successfully validated. Derivatives of 6,7-dimethoxyquinazoline have been established as potent, substrate-competitive inhibitors of G9a, a histone lysine (B10760008) methyltransferase involved in epigenetic regulation. Furthermore, studies have identified quinazolinamine derivatives that act as inhibitors of ATP-binding cassette (ABC) transporters like Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp), which are involved in multidrug resistance. nih.gov

Investigations have also revealed that some derivatives induce apoptosis through mechanisms such as the inhibition of tubulin polymerization and the activation of effector caspases like caspase-3. The compound MPI-0441138, a 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, was identified as a highly active inducer of apoptosis with an EC50 for caspase activation of 2 nM.

| Compound Class/Example | Enzymatic/Biochemical Target | Observed Activity | Reference |

|---|---|---|---|

| 2-Chloro-4-anilinoquinazolines | EGFR and VEGFR-2 Kinases | Dual inhibition activity demonstrated. nih.gov | nih.gov |

| AZD0530 | c-Src and Abl Kinases | Inhibition at low nanomolar concentrations. | aacrjournals.org |

| MPI-0441138 | Caspase-3 Activation | EC50 of 2 nM in T47D cells. | |

| MPI-0441138 | Tubulin Polymerization | Inhibitory activity identified. | |

| Quinazolinamine derivatives | BCRP and P-gp Transporters | Inhibition of drug efflux. nih.gov | nih.gov |

| 6,7-Dimethoxyquinazoline analogues | G9a Histone Methyltransferase | Potent and selective inhibition. |

In vivo Preclinical Efficacy Studies

Following in vitro characterization, promising derivatives of this compound have been advanced into in vivo preclinical models to assess their therapeutic efficacy. These studies are essential for understanding how the biochemical activities of a compound translate into a physiological response in a complex living system.

Evaluation of Antitumor Potency in Experimental Models (General)

For instance, the 2-chloro-quinazoline derivative MPI-0441138 was shown to be efficacious in both the MX-1 human breast cancer xenograft model and the PC-3 prostate cancer mouse model. Another notable example is AZD0530, which potently inhibited tumor growth in a c-Src-transfected 3T3-fibroblast xenograft model. nih.govresearchgate.net This compound also led to a significant survival increase in a highly aggressive, orthotopic model of human pancreatic cancer. nih.govresearchgate.net Further studies with AZD0530 demonstrated its ability to inhibit tumor growth in 4 out of 10 xenograft models tested, including human non-small cell lung cancer (Calu-6) and colon cancer (LoVo) xenografts. nih.govresearchgate.net

Other research has focused on the growth inhibitory potential against a broader panel of cancer cells. A quinazoline-chalcone derivative, 14g, displayed high antiproliferative activity with GI50 values ranging from 0.622 to 1.81 μM against leukemia, colon cancer, melanoma, and breast cancer cell lines. nih.gov Similarly, compound 18, a novel quinazoline derivative, was found to remarkably decrease average tumor volume and weight in a gastric cancer xenograft model. mdpi.com

| Compound/Derivative | Experimental Model | Key Finding | Reference |

|---|---|---|---|

| MPI-0441138 | MX-1 human breast cancer xenograft | Demonstrated in vivo efficacy. | |

| MPI-0441138 | PC-3 prostate cancer mouse model | Demonstrated in vivo efficacy. | |

| AZD0530 | c-Src-transfected 3T3-fibroblast xenograft | Potent inhibition of tumor growth. nih.govresearchgate.net | nih.govresearchgate.net |

| AZD0530 | Orthotopic human pancreatic cancer model | Significant increase in survival. nih.govresearchgate.net | nih.govresearchgate.net |

| AZD0530 | Calu-6 and LoVo xenografts | Inhibited tumor growth. nih.govresearchgate.net | nih.govresearchgate.net |

| Compound 18 | Gastric cancer xenograft | Significantly decreased tumor volume and weight. mdpi.com | mdpi.com |

| Quinazoline-chalcone 14g | K-562, HCT-116, LOX IMVI, MCF7 cell lines | High antiproliferative activity (GI50: 0.622–1.81 μM). nih.gov | nih.gov |

Pharmacokinetic Profiles in Preclinical Models (DMPK)

The study of drug metabolism and pharmacokinetics (DMPK) is a critical component of preclinical evaluation, determining the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. Favorable pharmacokinetic profiles are essential for ensuring that a therapeutically relevant concentration of the drug can be achieved and maintained at the target site.

Quinazoline-based compounds have been engineered to improve these properties. For example, the dual c-Src/Abl inhibitor AZD0530 was reported to have excellent pharmacokinetic parameters in preclinical animal models. researchgate.net Studies in rats have shown favorable PK profiles for certain quinazoline-benzothiazole derivatives, with one compound (20f) exhibiting a half-life (T1/2) of 5.16 hours and an oral bioavailability (F) of 50.5%. nih.gov Another related compound (20g) showed a T1/2 of 7.05 hours and an oral bioavailability of 27.3%. nih.gov These findings indicate that derivatives of this class can be developed with drug-like properties suitable for in vivo applications.

Pharmacodynamic Biomarker Analysis in Experimental Systems

Pharmacodynamic (PD) biomarkers are used in preclinical studies to provide evidence of a drug's biological activity and to confirm that it is engaging its intended target in vivo. youtube.com These molecular or cellular indicators can be more sensitive than clinical outcomes for detecting a drug's effect. youtube.com

For quinazolinamine derivatives that function as kinase inhibitors, a common PD biomarker approach is to measure the phosphorylation status of the kinase's direct substrates. In preclinical studies of the Src inhibitor AZD0530, the phosphorylation of Src substrates such as paxillin (B1203293) and focal adhesion kinase (FAK) was dynamically inhibited in vivo. nih.goved.ac.uk This inhibition of substrate phosphorylation was observed in both tumor models that were sensitive and resistant to the compound's growth-inhibitory effects, confirming target engagement regardless of the ultimate anti-proliferative outcome. nih.govresearchgate.net

In models where compounds are designed to induce apoptosis, the measurement of apoptosis markers can serve as a PD analysis. For example, the upregulation of cleaved PARP, a substrate of activated caspases, was observed in tumor cells following treatment with compound 18, confirming the induction of the apoptotic pathway in a biological system. mdpi.com

Theoretical and Computational Studies of 2 Chloro 5,7 Dimethoxyquinazolin 4 Amine

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

No molecular modeling or docking simulation studies specifically investigating 2-Chloro-5,7-dimethoxyquinazolin-4-amine were identified. While computational docking is a common practice for quinazoline (B50416) derivatives to explore their potential as inhibitors for targets like EGFR and VEGFR, research has focused on other isomers, such as the 6,7-dimethoxy analog nih.gov.

Prediction of Binding Modes and Affinities

There are no available studies that predict the binding modes or affinities of this compound with any biological target.

Understanding Receptor Selectivity and Specificity

Research into the receptor selectivity and specificity of this compound is not present in the available literature. Studies on other quinazoline derivatives have explored selectivity for various receptors, including adenosine (B11128) receptors, but these findings are not applicable to the specific 5,7-dimethoxy isomer nih.gov.

Quantum Chemical Calculations and Electronic Structure Analysis

No publications detailing quantum chemical calculations or electronic structure analysis for this compound could be located. Such studies, often employing Density Functional Theory (DFT), have been performed on the 6,7-dimethoxy isomer to understand its molecular geometry, vibrational frequencies, and electronic properties .

Insights into Reactivity and Stability

Without quantum chemical calculation data, no specific insights into the reactivity and stability of this compound can be provided. Theoretical studies on related quinazolines have investigated regioselectivity in substitution reactions, but this information cannot be directly applied to the 5,7-dimethoxy isomer mdpi.com.

Advanced Research Avenues and Future Directions for 2 Chloro 5,7 Dimethoxyquinazolin 4 Amine Research

Development of Novel Chemical Entities with Enhanced Bioactivity and Selectivity

A primary focus of ongoing research is the modification of the basic 2-Chloro-5,7-dimethoxyquinazolin-4-amine structure to create novel chemical entities with superior biological activity and target selectivity. The 4-anilinoquinazoline (B1210976) framework, in particular, has been extensively studied for the development of protein kinase inhibitors. biomedres.us By strategically altering substituents at various positions on the quinazoline (B50416) ring, researchers can fine-tune the compound's interaction with specific biological targets.

For instance, the development of dual inhibitors targeting both the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) is a key strategy in cancer therapy. mdpi.com Modifications to the 4-anilino portion of the quinazoline scaffold have led to compounds with potent inhibitory activity against both EGFR and VEGFR-2, which are crucial in tumor growth and angiogenesis. mdpi.comnih.gov Research has shown that adding hydrogen bond donors and acceptors to the terminal phenyl ring enhances interaction with the target enzymes. mdpi.com

Furthermore, a series of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives have been synthesized and evaluated for anti-inflammatory activity. researchgate.net These efforts demonstrate that rational design based on the core scaffold can lead to new compounds with specific and enhanced bioactivities.

| Derivative Class | Target/Activity | Key Structural Modification | Reference |

|---|---|---|---|

| 2-chloro-4-substituted-anilinoquinazolines | Dual EGFR/VEGFR Inhibition | Substitution on the 4-anilino ring | mdpi.com |

| 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazolines | Anti-inflammatory | Varied aryl groups at the 4-amino position | researchgate.net |

| C-5-substituted anilinoquinazolines | c-Src/Abl kinase inhibition | Substitution at the C-5 position of the quinazoline ring | nih.gov |

Exploration of Multi-Targeting Strategies and Polypharmacology

The complexity of diseases like cancer, which involve multiple signaling pathways, has spurred interest in polypharmacology—the concept of a single drug hitting multiple targets. ekb.eg The quinazoline scaffold is particularly well-suited for developing multi-targeted agents. nih.gov This approach offers potential advantages over combination therapies, such as reduced risk of drug-drug interactions and improved pharmacokinetic profiles. nih.gov

Quinazoline derivatives have been successfully designed as dual inhibitors of key cancer-related targets. For example, compounds that simultaneously inhibit EGFR and VEGFR tyrosine kinases, like Vandetanib, capitalize on the structural similarities of the ATP-binding pockets in these enzymes. mdpi.comekb.eg This dual inhibition can block tumor growth and the formation of new blood vessels that supply it. mdpi.com Other multi-target strategies include the dual inhibition of EGFR and histone deacetylase (HDAC), or EGFR and other receptor tyrosine kinases like PDGFR-β. nih.govekb.eg The development of these multi-target inhibitors demonstrates the versatility of the quinazoline core in addressing the multifaceted nature of cancer. nih.gov

Innovative Drug Design Approaches: Scaffold Hopping and Hybridization

To expand chemical diversity and improve drug-like properties, researchers employ innovative design strategies such as scaffold hopping and molecular hybridization.

Scaffold hopping involves replacing the central quinazoline core with a structurally different moiety while preserving the original biological activity. This technique can lead to novel intellectual property and improved pharmacokinetic profiles. For example, the quinazoline ring in the kinase inhibitor Gefitinib (B1684475) was replaced with a quinoline (B57606) ring to create Bosutinib, retaining the desired kinase inhibition while altering the core structure. This strategy allows for the exploration of new chemical space around a known pharmacophore. researchgate.net

Molecular hybridization is another powerful strategy that involves combining two or more distinct pharmacophores into a single molecule. nih.gov This can result in compounds with synergistic activity or the ability to hit multiple targets. Quinazoline-based hybrids have been developed for various therapeutic areas. For instance, hybrids combining the quinazoline scaffold with artemisinin (B1665778) have been created as potential antimalarial agents. rsc.org Similarly, quinazolinone-sulfonamide hybrids have been synthesized, merging the biological activities of both components. nih.govrsc.org This approach has also been used to create antifungal agents by linking quinazolinone with pyrazole (B372694) carbamide derivatives. nih.gov

Addressing Challenges in Translational Research from in vitro to in vivo Systems

Translating promising in vitro (laboratory) results into successful in vivo (animal model) outcomes is a significant hurdle in drug development. acs.org Quinazoline derivatives, despite showing high potency in cellular assays, can face challenges related to their pharmacokinetic properties, such as poor solubility, metabolic instability, or low bioavailability, which can limit their effectiveness in a living system. acs.orgnih.gov

For a compound to be effective, it must reach its target in the body at a sufficient concentration and for an adequate duration. Research on quinazoline derivatives for diseases like Human African Trypanosomiasis (HAT) highlights these challenges, where compounds must cross the blood-brain barrier. acs.org Studies often find that structural modifications made to enhance potency can negatively impact properties like solubility. acs.org

Overcoming these challenges requires a multi-parameter optimization approach, balancing potency with Absorption, Distribution, Metabolism, and Excretion (ADME) properties. acs.org Successful examples, such as the development of orally available c-Src/Abl kinase inhibitors, show that careful molecular design can lead to compounds with excellent pharmacokinetic profiles and proven in vivo activity in tumor models. nih.gov Furthermore, recent studies have demonstrated the in vivo synergism of certain quinazoline derivatives with existing antibiotics in mouse infection models, providing strong evidence for their therapeutic potential. nih.gov

Sustainable and Cost-Effective Synthetic Methodologies for Future Research Scale-Up

As quinazoline derivatives advance through the drug discovery pipeline, the need for efficient, sustainable, and cost-effective synthesis methods becomes critical. Traditional multi-step syntheses often suffer from low yields and the use of harsh or toxic reagents. google.com

Recent innovations have focused on developing "green" and more economical synthetic routes. These include transition-metal-free synthesis and the use of catalysts like copper or iron, which are more abundant and less toxic than precious metals like palladium. nih.govnih.govrsc.org Modern methods often involve one-pot, multi-component reactions that increase efficiency and reduce waste. nih.gov For example, a copper-catalyzed cascade reaction has been developed for the highly efficient synthesis of quinazolines from readily available starting materials. organic-chemistry.org

Patents for the synthesis of 2-chloro-4-amino-6,7-dimethoxy quinazoline describe processes that aim for higher yields and lower costs compared to older methods, which started from more expensive materials and involved more steps. google.com Furthermore, advancements in automated, nanoscale synthesis are paving the way for a more sustainable approach to creating diverse libraries of quinazoline derivatives, significantly reducing the consumption of reagents, solvents, and energy. rsc.org

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Traditional Niementowski Synthesis | Condensation of anthranilic acid and amides | Well-established | mdpi.com |

| Copper-Catalyzed Cascade Reaction | Uses (2-bromophenyl)methylamines and amides | Ligand-free, efficient, uses inexpensive catalyst | organic-chemistry.org |

| Iodine-Catalyzed Aerobic Oxidation | Transition-metal-free C-H amination | Green (uses O2 as oxidant), cost-effective, avoids toxic metals | nih.gov |

| Automated Nanoscale Synthesis | Miniaturized, automated one-pot reactions | High-throughput, significant reduction in waste and resource use | rsc.org |

Investigation of Novel Therapeutic Applications Beyond Current Scope (e.g., Neurodegenerative Disorders, Malaria)

The structural versatility of the quinazoline scaffold has prompted exploration into new therapeutic areas beyond its well-established role in cancer and hypertension treatment.